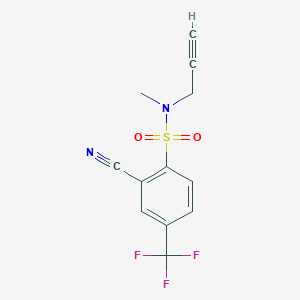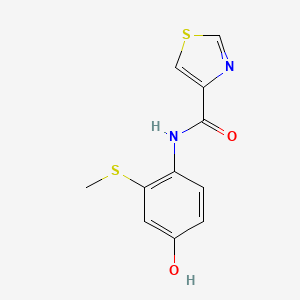![molecular formula C18H27ClN2O2 B7678020 1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B7678020.png)
1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as JNJ-1939263 and is a selective blocker of the TRPV1 ion channel. The TRPV1 ion channel is a non-selective cation channel that plays a crucial role in nociception, thermoregulation, and inflammation. The selective blockade of this ion channel has been shown to have potential therapeutic applications in pain management.
Mécanisme D'action
The TRPV1 ion channel is a non-selective cation channel that is activated by heat, protons, and various chemical ligands. The selective blockade of this ion channel by 1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide results in the reduction of nociceptive signaling, which leads to a reduction in pain behaviors.
Biochemical and Physiological Effects:
The selective blockade of the TRPV1 ion channel by this compound has been shown to have several biochemical and physiological effects. These effects include the reduction of nociceptive signaling, the reduction of inflammation, and the modulation of thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide in lab experiments include its selective blockade of the TRPV1 ion channel, its potential therapeutic applications in pain management, and its anti-inflammatory effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide. These directions include further studies on its mechanism of action, its potential therapeutic applications in pain management, its anti-inflammatory effects, and its potential toxicity. Additionally, future research could focus on the development of new compounds that selectively target the TRPV1 ion channel with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is a multi-step process. The first step involves the synthesis of the intermediate 3-chloro-4-methylbenzylamine. This intermediate is then reacted with 3-methoxypropylamine to form the amine salt. The amine salt is then reacted with piperidine-4-carboxylic acid to form the final product.
Applications De Recherche Scientifique
The selective blockade of the TRPV1 ion channel by 1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to have potential therapeutic applications in pain management. This compound has been tested in various animal models of pain and has been shown to be effective in reducing pain behaviors. Additionally, this compound has also been shown to have anti-inflammatory effects.
Propriétés
IUPAC Name |
1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-14-4-5-15(12-17(14)19)13-21-9-6-16(7-10-21)18(22)20-8-3-11-23-2/h4-5,12,16H,3,6-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTITFPHDZBZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)NCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)


![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene](/img/structure/B7678011.png)
![N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide](/img/structure/B7678014.png)
![N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine](/img/structure/B7678021.png)
![6-methoxy-N-[2-(methoxymethyl)phenyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide](/img/structure/B7678025.png)

![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)
